molecular formula C25H27F6N9O4 B2682253 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) CAS No. 2411195-73-6

2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid)

Cat. No.: B2682253
CAS No.: 2411195-73-6
M. Wt: 631.54
InChI Key: WYZLJOGNZRYJAP-UHFFFAOYSA-N
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Description

2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, pyrazolyl, and pyrimidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidinyl and pyrazolyl intermediates, followed by their coupling with the aminopropyl and phenylacetonitrile moieties. The final step involves the addition of bis(trifluoroacetic acid) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or hydroxylamine derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various proteins and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes, ultimately resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications, distinguishing it from simpler analogs like dichloroaniline and heparinoid.

Properties

IUPAC Name

2-[4-[[4-(3-aminopropylamino)-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetonitrile;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9.2C2HF3O2/c22-9-1-11-24-18-13-19(26-20-12-17(29-30-20)15-4-5-15)28-21(27-18)25-16-6-2-14(3-7-16)8-10-23;2*3-2(4,5)1(6)7/h2-3,6-7,12-13,15H,1,4-5,8-9,11,22H2,(H4,24,25,26,27,28,29,30);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQIFGGZBFELRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC(=C3)NCCCN)NC4=CC=C(C=C4)CC#N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F6N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411195-73-6
Record name 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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